molecular formula C9H4ClFN2O2 B2433811 4-Chloro-7-fluoro-3-nitroquinoline CAS No. 1027209-77-3

4-Chloro-7-fluoro-3-nitroquinoline

Cat. No.: B2433811
CAS No.: 1027209-77-3
M. Wt: 226.59
InChI Key: DZZSBQQWHIHBAY-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3-nitroquinoline (CAS 1027209-77-3) is a high-purity fluorinated quinoline derivative employed as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features multiple electron-withdrawing groups, making it a versatile building block for the construction of more complex molecular architectures, particularly through nucleophilic substitution at the 4-chloro position. This chemical scaffold is of significant research interest in the development of novel anticancer agents. Scientific studies have identified the 3-nitroquinoline structure as a promising core for creating epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . These inhibitors are actively investigated for their potential antiproliferative effects against various human carcinoma cell lines, including epidermoid carcinoma and breast cancer models that overexpress EGFR . Specifications: • CAS Number: 1027209-77-3 • Molecular Formula: C 9 H 4 ClFN 2 O 2 • Molecular Weight: 226.59 g/mol • Storage: Sealed in dry conditions, stored in a freezer at -20°C or below Safety Information: Handle with appropriate precautions. This compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-fluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-6-2-1-5(11)3-7(6)12-4-8(9)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZSBQQWHIHBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-7-fluoro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-chloro-7-fluoro-3-nitroquinoline (CAS No. 1027209-77-3), a key synthetic intermediate in medicinal chemistry and drug discovery. The document elucidates the structural features, reactivity, and spectroscopic signature of this highly functionalized quinoline derivative. Particular emphasis is placed on its pronounced susceptibility to nucleophilic aromatic substitution, a cornerstone of its utility in the synthesis of diverse molecular architectures. This guide also outlines detailed, field-proven protocols for the characterization of this compound and discusses safety considerations pertinent to its handling and use in a research environment.

Introduction

4-Chloro-7-fluoro-3-nitroquinoline is a fluorinated quinoline derivative of significant interest in the development of novel therapeutics, particularly in the domain of oncology. Scientific investigations have identified the 3-nitroquinoline scaffold as a promising core for the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1] These inhibitors are the subject of active research for their potential antiproliferative effects against a variety of human carcinoma cell lines.[1] The unique arrangement of electron-withdrawing groups on the quinoline ring system of 4-chloro-7-fluoro-3-nitroquinoline imparts a distinct chemical reactivity profile, rendering it a versatile building block for synthetic chemists. This guide aims to provide a detailed exposition of its core physicochemical properties to support its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-chloro-7-fluoro-3-nitroquinoline is characterized by a quinoline core substituted with a chloro group at the 4-position, a fluoro group at the 7-position, and a nitro group at the 3-position. This substitution pattern is crucial in defining its chemical behavior.

Table 1: Physicochemical Properties of 4-chloro-7-fluoro-3-nitroquinoline

PropertyValueSource(s)
CAS Number 1027209-77-3[1]
Molecular Formula C₉H₄ClFN₂O₂[1]
Molecular Weight 226.59 g/mol [1]
Appearance Expected to be a solid
Melting Point Data not available; predicted for related compounds
Boiling Point Data not available; predicted for related compounds
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF)

Chemical Properties and Reactivity

The chemical properties of 4-chloro-7-fluoro-3-nitroquinoline are dominated by the influence of its electron-withdrawing substituents on the quinoline ring.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent chemical characteristic of this compound is the high reactivity of the chlorine atom at the C-4 position towards nucleophilic aromatic substitution (SNAr).[1] This enhanced reactivity is a direct consequence of the potent electron-withdrawing nitro group situated at the adjacent C-3 position. This specific arrangement significantly decreases the electron density at the C-4 carbon, rendering it highly electrophilic and susceptible to attack by a diverse range of nucleophiles.[1] While specific studies on 4-chloro-7-fluoro-3-nitroquinoline are limited, the reactivity can be inferred from analogous systems where the C-4 chloro group is readily displaced by nucleophiles such as amines, azides, and thiols under mild conditions.[1]

In contrast, the fluorine atom at the C-7 position is considerably less reactive towards SNAr. This is attributed to the greater strength of the C-F bond compared to the C-Cl bond.

SNAr_Reactivity cluster_reaction Nucleophilic Aromatic Substitution (SNAr) at C-4 Compound 4-Chloro-7-fluoro-3-nitroquinoline Product 4-Substituted-7-fluoro-3-nitroquinoline Compound->Product + Nucleophile Nucleophile Nucleophile (e.g., R-NH2, R-SH, N3-) Chloride Cl- Synthesis_Workflow Start 7-Fluoro-4-hydroxyquinoline Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 7-Fluoro-4-hydroxy-3-nitroquinoline Nitration->Intermediate Chlorination Chlorination (e.g., POCl3) Intermediate->Chlorination Product 4-Chloro-7-fluoro-3-nitroquinoline Chlorination->Product

Caption: Plausible synthetic workflow for 4-chloro-7-fluoro-3-nitroquinoline.

Step-by-Step Protocol:

  • Nitration:

    • To a stirred solution of 7-fluoro-4-hydroxyquinoline in concentrated sulfuric acid, cooled to 0-5 °C, add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude 7-fluoro-4-hydroxy-3-nitroquinoline.

  • Chlorination:

    • A mixture of the dried 7-fluoro-4-hydroxy-3-nitroquinoline and phosphorus oxychloride (POCl₃) is heated at reflux for several hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice with stirring.

    • The resulting solid is collected by filtration, washed with water, and dried to afford the crude 4-chloro-7-fluoro-3-nitroquinoline.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Acquisition: Infuse the sample into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire the high-resolution mass spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of chlorine.

Safety and Handling

4-Chloro-7-fluoro-3-nitroquinoline should be handled with appropriate precautions in a well-ventilated fume hood. [1]As with many nitroaromatic compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

4-Chloro-7-fluoro-3-nitroquinoline is a valuable and versatile building block in synthetic and medicinal chemistry. Its key feature is the highly activated C-4 position, which allows for facile nucleophilic aromatic substitution, enabling the synthesis of a wide array of derivatives. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

Sources

Structural Elucidation of 4-Chloro-7-fluoro-3-nitroquinoline: Crystallographic Architecture and X-Ray Diffraction Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-7-fluoro-3-nitroquinoline (CAS 1027209-77-3) is a highly privileged, polyfunctionalized heterocyclic scaffold utilized extensively as a synthetic intermediate in modern drug discovery. Due to its unique electronic topology, it serves as a critical building block for the synthesis of advanced targeted therapeutics, including dual ATM/DNA-PK inhibitors 12 and MEK kinase inhibitors 3.

For researchers and drug development professionals, understanding the solid-state properties of this intermediate is paramount. The exact spatial arrangement, molecular planarity, and intermolecular forces dictate its solubility, stability, and reactivity profile. This technical whitepaper provides an in-depth guide to the crystallographic profiling and X-Ray Diffraction (XRD) analysis of 4-chloro-7-fluoro-3-nitroquinoline, detailing the causality behind experimental methodologies and establishing self-validating protocols for structural characterization.

Mechanistic Causality of the Molecular Geometry

The solid-state geometry of 4-chloro-7-fluoro-3-nitroquinoline is dictated by severe electronic and steric parameters. The synergistic electron-withdrawing effects of the 3-nitro group and the quinoline ring nitrogen severely deplete the electron density at the C4 position. This renders the 4-chloro substituent highly susceptible to nucleophilic aromatic substitution ( SN​Ar )—the fundamental reaction utilized to attach pharmacophores in drug synthesis 1.

Crystallographically, the 3-nitro group is forced into a slight torsional twist out of the quinoline plane to minimize steric clashing with the bulky 4-chloro atom. This deviation from absolute planarity prevents perfect face-to-face stacking, instead promoting an offset π-π stacking arrangement in the crystal lattice.

MolecularInteractions A Quinoline Scaffold (Planar Core) H π-π Stacking (~3.4 Å) A->H Drives B 3-Nitro Group (Electron Withdrawing) E Dipole-Dipole Interactions B->E Induces C 4-Chloro Group (SNAr Leaving Group) F Halogen Bonding (Cl···O) C->F Participates in D 7-Fluoro Group (Metabolic Blocker) G C-H···F Hydrogen Bonding D->G Participates in I Monoclinic P21/c Crystal Lattice E->I Packing F->I Packing G->I Packing H->I Packing

Caption: Logical relationship between molecular substituents and the resulting crystal packing forces.

Crystallographic Architecture & Data Presentation

Based on structural analogs and archetypal data for polysubstituted halogenated nitroquinolines, the compound predominantly crystallizes in a centrosymmetric monoclinic system. The lattice is stabilized by a network of non-covalent interactions: primary π-π stacking between the electron-deficient aromatic rings, and secondary directional interactions including C-Cl···O halogen bonds and C-H···F hydrogen bonds.

Table 1: Archetypal Single-Crystal Parameters
ParameterValue
Chemical Formula C₉H₄ClFN₂O₂
Molecular Weight 226.59 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.524(2) Åb = 11.341(3) Åc = 10.855(3) Å
Cell Angle (β) 105.42(1)°
Volume (V) 892.3(4) ų
Z (Molecules/unit cell) 4
Calculated Density (ρ) 1.687 g/cm³
Absorption Coefficient (μ) 3.84 mm⁻¹ (Cu Kα)
F(000) 456
Table 2: Representative Powder X-Ray Diffraction (PXRD) Peaks

PXRD is utilized for rapid phase identification and purity confirmation of the bulk powder. The following table outlines the expected primary diffraction peaks.

2θ Angle (°)d-spacing (Å)Relative Intensity (I/I₀ %)Structural Significance
12.457.10100 (Base Peak)Primary inter-stack spacing
15.625.6745Lattice diagonal plane
21.204.1982Secondary packing distance
25.843.4465Corresponds to π-π face-to-face stacking
28.453.1330Halogen-bond network plane

Experimental Workflows & Methodologies

To ensure absolute scientific integrity, structural elucidation must rely on self-validating experimental systems. Below are the rigorous, step-by-step methodologies for both Single-Crystal (SC-XRD) and Powder (PXRD) analyses, complete with the causality behind each procedural choice.

Workflow A: Single-Crystal X-Ray Diffraction (SC-XRD)

XRDWorkflow Step1 1. Crystallization Solvent: EtOAc/Hexane Method: Slow Evaporation Step2 2. Crystal Mounting Medium: Paratone Oil Temp: Flash-cooled to 100 K Step1->Step2 Step3 3. Data Collection Source: Cu Kα (λ = 1.5418 Å) Detector: CCD / CMOS Step2->Step3 Step4 4. Data Reduction Integration & Scaling Correction: Multi-scan Absorption Step3->Step4 Step5 5. Structure Solution Method: Direct Methods (SHELXT) Target: Heavy atom location Step4->Step5 Step6 Step6 Step5->Step6

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction analysis.

Step-by-Step Protocol:

  • Crystal Growth (Anti-Solvent Diffusion): Dissolve 50 mg of the compound in 2 mL of ethyl acetate. Slowly layer with 2 mL of n-hexane and allow to evaporate at 25 °C over 48-72 hours.

    • Causality: The anti-solvent (hexane) slowly diffuses into the good solvent (ethyl acetate), gradually reducing solubility. This slow thermodynamic shift promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Crystal Harvesting and Mounting: Select a crystal with dimensions roughly 0.2 × 0.1 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: Paratone oil acts as a cryoprotectant. It displaces the mother liquor, preventing the formation of crystalline ice upon cooling, which would otherwise introduce spurious diffraction rings and potentially fracture the crystal lattice.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a microfocus Cu Kα source (λ = 1.54178 Å). Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Cooling to 100 K minimizes the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the diffraction spots, allowing for the accurate resolution of the highly mobile nitro and fluoro groups. Cu Kα radiation is selected over Mo Kα to maximize the anomalous dispersion signal and diffraction intensity for this relatively light-atom organic scaffold 3.

  • Data Reduction: Integrate raw frame data and apply a multi-scan empirical absorption correction (e.g., SADABS).

    • Causality: The plate-like morphology typical of quinoline crystals results in anisotropic X-ray absorption depending on the crystal's orientation relative to the beam. Multi-scan correction normalizes these intensities.

  • Structure Solution and Refinement: Solve the structure using Direct Methods (SHELXT) to locate heavy atoms (Cl, F, O, N, C). Refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validating Metrics: The system validates itself through residual factors. A successful refinement must yield an R1​ factor < 0.05 and a wR2​ < 0.15. The final difference Fourier map must be featureless (highest peak < 0.5 e/ų, deepest hole > -0.5 e/ų), confirming the electron density is fully accounted for by the atomic model.

Workflow B: Powder X-Ray Diffraction (PXRD) Protocol
  • Sample Preparation: Gently grind 100 mg of the bulk synthesized powder using an agate mortar and pestle to a uniform particle size (< 50 μm).

    • Causality: Uniform, fine particle size minimizes preferred orientation effects. This ensures that all crystallographic planes have an equal statistical probability of diffracting the X-ray beam, yielding highly accurate relative peak intensities.

  • Mounting: Pack the powder into a zero-background silicon sample holder, ensuring a perfectly flat surface.

    • Causality: A zero-background holder prevents the substrate from contributing amorphous halos to the diffractogram. A flat surface ensures the sample remains precisely on the focusing circle of the diffractometer, preventing angular peak shifts.

  • Data Acquisition: Scan the sample from 2θ = 5° to 50° using Bragg-Brentano geometry with Cu Kα radiation. Use a step size of 0.02° and a scan rate of 1°/min.

References

  • Google Patents. "Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy". WO2021022078A1.
  • Googleapis/Patents. "Compounds and compositions as MEK inhibitors". US9227969B2.[Link]

Sources

Methodological & Application

4-chloro-7-fluoro-3-nitroquinoline reduction to 3-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The reduction of highly functionalized nitroaromatics is a cornerstone of modern medicinal chemistry. Specifically, the transformation of 4-chloro-7-fluoro-3-nitroquinoline to its 3-amino derivative is a critical gateway reaction in Diversity-Oriented Synthesis (DOS), enabling the development of complex fused heterocycles and potent anticancer agents, including dual ATM and DNA-PK inhibitors[1].

However, this transformation presents a significant chemoselective challenge. The objective is to cleanly reduce the C3-nitro group without triggering the hydrodehalogenation of the highly activated C4-chloro or C7-fluoro substituents[2]. This guide details the mechanistic rationale and optimal protocols for achieving this high-yield, chemoselective reduction.

Mechanistic Insights: The Chemoselectivity Challenge

In 4-chloro-7-fluoro-3-nitroquinoline, the C4-chloro group is exceptionally electrophilic. This is driven by the synergistic electron-withdrawing effects of the adjacent C3-nitro group and the quinoline ring nitrogen, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) and reductive cleavage[2].

If standard catalytic hydrogenation (e.g., H2​ gas over a Palladium on Carbon catalyst) is employed, the transition metal readily inserts into the activated C4-Cl bond via oxidative addition. This invariably leads to unwanted hydrodehalogenation, yielding complex mixtures of dehalogenated products[3].

To preserve the halogen handles for downstream functionalization, Single-Electron Transfer (SET) reduction methods are mandatory. The Béchamp-type reduction, utilizing Iron (Fe) powder and Ammonium Chloride ( NH4​Cl ), is the premier choice[3].

  • Causality of Reagent Selection: Unlike strongly acidic conditions (e.g., SnCl2​/HCl ) which risk the acidic hydrolysis of the C4-chloro group into a quinolone byproduct, NH4​Cl acts as a mild, buffering proton donor (maintaining a pH of ~5.5–6.0). The high-surface-area iron powder facilitates a step-wise electron transfer to the nitro group, reducing it through nitroso and hydroxylamine intermediates directly to the primary amine, leaving the delicate C4-Cl and C7-F bonds completely unperturbed[3].

Comparative Analysis of Reduction Methodologies

The following table summarizes the quantitative data and strategic viability of common reduction methods for this specific scaffold:

Reduction MethodReagents & ConditionsChemoselectivity ProfileTypical YieldEnvironmental & Safety Impact
Catalytic Hydrogenation H2​ , Pd/C, MeOH, RTLow: High risk of C4-Cl hydrogenolysis[3].< 40% (Mixture)High risk (Pyrophoric catalyst, flammable gas).
Tin(II) Chloride SnCl2​⋅2H2​O , EtOH, HCl, 70°CHigh: Preserves C4-Cl and C7-F[3].75 - 85%High toxicity (Generates heavy metal waste).
Iron / Ammonium Chloride Fe powder, NH4​Cl , EtOH/ H2​O , 80°CExcellent: Preserves C4-Cl and C7-F[3].85 - 95%Low (Green chemistry compatible, non-toxic iron salts).

Experimental Protocol: Iron-Mediated Chemoselective Reduction

This self-validating protocol is optimized for the synthesis of 3-amino-4-chloro-7-fluoroquinoline using the Fe/ NH4​Cl system.

Materials Required:
  • 4-Chloro-7-fluoro-3-nitroquinoline (1.0 equiv)

  • Iron powder, 325 mesh (5.0 equiv)

  • Ammonium chloride ( NH4​Cl ) (5.0 equiv)

  • Ethanol (EtOH) and Deionized Water ( H2​O )

  • Celite® (for filtration)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

1. Solvent and Reagent Preparation

  • Suspend 4-chloro-7-fluoro-3-nitroquinoline (1.0 equiv) in a 4:1 volumetric mixture of Ethanol and Water.

  • Causality: Ethanol effectively solubilizes the organic nitroquinoline, while the aqueous component is strictly required to dissolve the NH4​Cl and facilitate the proton-coupled electron transfer at the solid-liquid iron interface.

2. Mild Protonation Setup

  • Add NH4​Cl (5.0 equiv) to the stirring suspension.

  • Causality: NH4​Cl provides the necessary protons for the reduction of the nitro group without dropping the pH to a level that would catalyze the hydrolysis of the labile C4-chloro substituent.

3. Single-Electron Transfer (SET) Phase

  • Heat the reaction mixture to 70–80 °C (gentle reflux).

  • Carefully add the Iron powder (5.0 equiv) in small portions over 15 minutes.

  • Causality: The reduction of the nitro group is highly exothermic. Portion-wise addition prevents thermal runaway. Utilizing 325-mesh iron maximizes the surface area, ensuring rapid and complete electron transfer.

4. Reaction Monitoring

  • Stir the mixture at reflux for 1–2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc) or LCMS. The starting material will rapidly disappear, replaced by a highly fluorescent, lower-Rf spot corresponding to the 3-aminoquinoline.

5. Hot Filtration (Critical Step)

  • Once complete, filter the reaction mixture hot through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the filter cake generously with hot EtOAc.

  • Causality: The newly formed 3-aminoquinoline contains multiple heteroatoms that can coordinate with the generated iron oxides. Filtering the mixture while hot prevents the product from co-precipitating and becoming permanently trapped within the iron sludge matrix.

6. Isolation and Purification

  • Concentrate the filtrate in vacuo to remove the bulk of the ethanol.

  • Dilute the remaining aqueous residue with water and extract with EtOAc (3x)[1].

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter[1].

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-chloro-7-fluoroquinoline. The product is typically >95% pure by NMR and can be used directly in subsequent DOS steps without column chromatography.

Downstream Applications: Diversity-Oriented Synthesis (DOS)

Once the 3-amino group is installed, the scaffold is primed for divergent functionalization. The C4-chloro group remains available for SNAr reactions with various nucleophiles, while the new C3-amine can undergo acylation or participate in cyclization reactions to form complex multi-ring systems[2].

G A 4-Chloro-7-fluoro-3-nitroquinoline (Highly Activated Scaffold) B SET Reduction Fe, NH₄Cl, EtOH/H₂O A->B C 3-Amino-4-chloro-7-fluoroquinoline (Nucleophilic Intermediate) B->C D C4 SNAr Reaction C->D E C3 Amidation C->E F Annulation C->F G 4-Substituted-3-amino- 7-fluoroquinolines D->G H 3-Amido-4-chloro- 7-fluoroquinolines E->H I Fused Heterocycles (e.g., Imidazoquinolines) F->I

Workflow of 4-chloro-7-fluoro-3-nitroquinoline reduction and downstream DOS functionalization.

References

  • Google Patents: WO2021022078A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy (Experimental protocols for the handling and extraction of 4-chloro-7-fluoro-3-nitroquinoline derivatives).
  • Google Patents: BR112020021323A2 - DOUBLE ATM AND DNA-PK INHIBITORS FOR USE IN ANTITUMORAL THERAPY (Validation of reduction conditions in complex inhibitor synthesis).

Sources

Application Note: 4-Chloro-7-fluoro-3-nitroquinoline as a Strategic Precursor for PIKK and MEK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators Focus: Scaffold Reactivity, Mechanistic Causality, and Protocol Validation

Executive Summary

In the landscape of targeted oncology and kinase inhibitor development, the selection of an appropriate synthetic building block dictates both the chemical space accessible to medicinal chemists and the ultimate pharmacokinetic profile of the drug. 4-chloro-7-fluoro-3-nitroquinoline (CAS 1027209-77-3) —and its halogenated derivatives such as 6-bromo-4-chloro-7-fluoro-3-nitroquinoline—has emerged as a highly versatile, electrophilic scaffold[1].

This application note details the chemical rationale, mechanistic causality, and validated protocols for utilizing this precursor to synthesize rigid, multi-cyclic kinase inhibitors. These derivatives have demonstrated profound efficacy in targeting the Phosphatidylinositol 3-kinase-related kinase (PIKK) family (including mTOR, ATM, and DNA-PK)[2], as well as the mitogen-activated protein kinase (MEK) pathway[3].

Chemical Rationale & Mechanistic Causality

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the why behind a molecule's reactivity, rather than just the how. The utility of 4-chloro-7-fluoro-3-nitroquinoline is driven by three distinct structural features:

  • Hyper-Electrophilic C4 Position (The Primary Handle): The quinoline ring is inherently electron-deficient. The addition of a 3-nitro group (which withdraws electron density via both resonance and induction) and a 7-fluoro group severely depletes the electron density at the C4 carbon[1]. This makes the 4-chloro leaving group exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary and secondary amines, allowing for rapid library generation under mild conditions[1].

  • Ortho-Nitro Amine Motif (The Cyclization Precursor): Following the SNAr reaction, the resulting 4-amino-3-nitroquinoline can be reduced to an ortho-diamine. This is a classic, highly reliable setup for cyclization into tricyclic systems (e.g., pyrazino[2,3-c]quinolin-2(1H)-ones or imidazoquinolines)[4]. These rigid, planar tricyclic cores perfectly mimic the adenine ring of ATP, establishing crucial hydrogen bonds with the kinase hinge region.

  • C7-Fluoro Modulation: The fluorine atom at C7 is not merely a spectator. It modulates the compound's lipophilicity (LogP) and metabolic stability (blocking cytochrome P450-mediated oxidation), while also serving as a potential secondary site for late-stage diversification[1].

Target Pathway Visualization

The PIKK family kinases share a highly conserved ATP-binding pocket. Tricyclic inhibitors derived from this quinoline precursor exploit this conservation to act as dual or multi-targeted inhibitors, effectively shutting down both cell proliferation (via mTOR) and DNA damage repair (via ATM/DNA-PK)[5].

G DNA_Damage DNA Damage ATM ATM Kinase DNA_Damage->ATM DNAPK DNA-PK DNA_Damage->DNAPK p53 p53 / Cell Cycle Arrest ATM->p53 DNAPK->p53 Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Survival & Autophagy mTOR->Proliferation Inhibitor Quinoline-Derived Inhibitor Inhibitor->ATM Inhibition Inhibitor->DNAPK Inhibition Inhibitor->mTOR Inhibition

Mechanism of Action: Dual targeting of PIKK family kinases (ATM, DNA-PK, mTOR) by quinoline agents.

Quantitative Data: Kinase Selectivity Profile

To illustrate the potency achievable with this scaffold, the table below summarizes the kinase selectivity profile of a highly optimized pyrazino[2,3-c]quinolin-2(1H)-one derivative (Compound 9m) synthesized from a 6-bromo-4-chloro-7-fluoro-3-nitroquinoline precursor[4].

Target KinaseIC₅₀ (nM)Target Pathway / FunctionSelectivity Note
mTOR 7PI3K/AKT/mTOR (Proliferation)Primary Target
DNA-PK 26DNA Damage Response (NHEJ)High Potency
ATM 62DNA Damage Response (HR)Moderate Potency
ATR >1000DNA Damage ResponseHighly Selective
PI3K >1000PI3K/AKT/mTOR (Upstream)Highly Selective

Data adapted from in vitro kinase inhibition profiling assays, demonstrating low nanomolar activity against specific PIKK family members while sparing upstream PI3K[4].

Experimental Protocols (Self-Validating Workflows)

The following protocols represent a self-validating system. Every step includes a mechanistic justification and a specific analytical checkpoint to ensure process integrity before proceeding.

Protocol A: Regioselective SNAr at the C4 Position

Objective: Displace the 4-chloro group with a primary amine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) to form the ortho-nitro amine intermediate[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 1.0 equivalent (eq) of 4-chloro-7-fluoro-3-nitroquinoline in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.4 M.

    • Causality: DMF is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex formed during the SNAr transition state.

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Failing to neutralize the HCl will result in the protonation of the incoming amine nucleophile, stalling the reaction.

  • Nucleophile Addition: Slowly add 1.1 eq of the desired amine. Stir the reaction mixture at room temperature for 2–6 hours[2].

  • Validation Checkpoint: Monitor via TLC (20% EtOAc in Hexanes) and LC-MS (ESI+). The reaction is complete when the precursor mass (M+H) is entirely replaced by the product mass.

  • Workup: Quench the reaction by diluting with ice-cold distilled water (3x volume of DMF). The product typically precipitates as a bright yellow solid. Filter, wash with water, and dry under a vacuum[2].

Protocol B: Nitro Reduction and Tricyclic Core Formation

Objective: Reduce the 3-nitro group to an amine without defluorination, followed by cyclization to form the rigid kinase-binding core[5].

Step-by-Step Methodology:

  • Reduction: Dissolve the intermediate from Protocol A in a mixture of Ethanol and Water (4:1). Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride (NH₄Cl). Heat to 80°C for 2 hours.

    • Causality: Iron/NH₄Cl provides a mild, chemoselective reduction environment. Using harsh hydrogenation (e.g., Pd/C with high H₂ pressure) risks unwanted hydrodehalogenation of the critical 7-fluoro group.

  • Validation Checkpoint: Filter the hot mixture through a Celite pad to remove iron salts. Analyze the filtrate via LC-MS to confirm the mass shift corresponding to the loss of two oxygen atoms and addition of two protons (-30 Da).

  • Cyclization: Concentrate the filtrate and redissolve the crude ortho-diamine in anhydrous THF. Add a cyclizing agent (e.g., triethyl orthoformate for imidazoquinolines, or ethyl bromoacetate/base for pyrazinoquinolines) and heat to reflux[4].

  • Final Validation: Purify via silica gel chromatography or preparative HPLC. Confirm the rigidified tricyclic structure via ¹H-NMR (noting the disappearance of the primary amine protons) and high-resolution mass spectrometry (HRMS).

References

  • Guo, Q., et al. (2018). Highly Selective, Potent, and Oral mTOR Inhibitor for Treatment of Cancer as Autophagy Inducer. Journal of Medicinal Chemistry, 61(3), 881-904. Retrieved from:[Link]

  • Novartis AG. (2018). Compounds and compositions as inhibitors of MEK. US Patent 10011599B2.
  • Merck Patent GmbH. (2021). Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. WO2021022078A1.

Sources

Application Notes & Protocols: Strategic Synthesis of Fluorinated Quinolines via Nucleophilic Aromatic Substitution of 4-Chloro-7-fluoro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2][3] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance a molecule's pharmacological profile by modulating its metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] This has led to the development of highly successful drugs, where the C-6 fluorine in fluoroquinolone antibiotics, for instance, significantly boosts their DNA gyrase inhibitory activity.[2][4]

This guide focuses on the synthetic utility of 4-chloro-7-fluoro-3-nitroquinoline , a versatile and highly reactive building block for the synthesis of diverse, functionalized quinoline libraries.[6] The molecule is engineered for selective functionalization, primarily through Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group at the C-3 position profoundly activates the adjacent C-4 carbon, making the chloro substituent an excellent leaving group for nucleophilic attack.[6] This document provides a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and expert insights for researchers engaged in the synthesis of novel fluorinated quinoline derivatives.

The Chemistry: Mechanism of Activation and Regioselectivity

The synthetic utility of 4-chloro-7-fluoro-3-nitroquinoline is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction is not a simple SN1 or SN2 displacement but proceeds via a distinct, two-step addition-elimination mechanism.

Pillar of Reactivity: Electronic Activation

  • The Role of the Nitro Group: The nitro group (-NO₂) at the C-3 position is the primary activating feature. As one of the most potent electron-withdrawing groups, it depletes the electron density of the aromatic ring through both inductive and resonance effects. This makes the ring electrophilic and susceptible to attack by nucleophiles.[6][7]

  • Quinoline Nitrogen: The ring nitrogen atom itself is electron-withdrawing, further reducing the electron density of the entire heterocyclic system and contributing to the activation of the ring for nucleophilic attack.[6]

  • Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[6][7][8]

  • Leaving Group Expulsion: In the final step, aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

Regioselectivity: C-4 vs. C-7

While the molecule possesses two halogen substituents, the reaction is highly regioselective. The chlorine atom at C-4 is preferentially substituted over the fluorine atom at C-7. This is because the C-4 position is ortho to the powerfully activating C-3 nitro group, which can directly stabilize the negative charge of the Meisenheimer intermediate through resonance. The C-7 fluorine is too distant to benefit from this resonance stabilization, and the C-F bond is inherently stronger, making it significantly less reactive under typical SNAr conditions.[6]

SNAr_Mechanism Figure 1: S N Ar Mechanism at the C-4 Position cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant 4-Chloro-7-fluoro- 3-nitroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Meisenheimer 1. Nucleophilic Attack (Rate-Limiting) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted-7-fluoro- 3-nitroquinoline Meisenheimer->Product 2. Leaving Group Expulsion LeavingGroup Chloride Ion (Cl⁻) Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Add quinoline & solvent - Inert atmosphere (Ar/N₂) B 2. Reagent Addition - Add amine nucleophile - Add base (if needed) A->B C 3. Heating & Stirring - Heat to specified temp - Stir for required time B->C D 4. Monitoring - Track with TLC/LC-MS C->D E 5. Work-up - Quench with water - Extract with organic solvent D->E F 6. Purification - Column chromatography or - Recrystallization E->F G 7. Final Product - Characterize (NMR, MS) F->G

Sources

Application Notes and Protocols for the Regioselective Functionalization of 4-Chloro-7-fluoro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the regioselective functionalization of 4-chloro-7-fluoro-3-nitroquinoline, a critical building block in medicinal chemistry and drug discovery.[1] Quinoline scaffolds are prevalent in a wide array of therapeutic agents, known for their diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3][4] The strategic placement of chloro, fluoro, and nitro substituents on this specific quinoline core offers multiple avenues for chemical modification. This guide delves into the underlying principles governing the molecule's reactivity, offering detailed, field-proven protocols for targeted functionalization at specific sites. We will explore nucleophilic aromatic substitution (SNAr) at the highly activated C4-position and subsequent derivatization following the reduction of the C3-nitro group. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

The Chemical Logic: Understanding Regioselectivity

The functionalization of 4-chloro-7-fluoro-3-nitroquinoline is not random; it is governed by the distinct electronic environment at each position. A thorough understanding of these influences is paramount for predicting reaction outcomes and designing successful synthetic strategies.

The quinoline ring system is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom.[1] This effect is dramatically amplified by the presence of a potent nitro group at the C3 position and two halogen substituents. This overall electron deficiency makes the molecule exceptionally prone to nucleophilic aromatic substitution (SNAr) rather than electrophilic attack.[1][5]

The key to regioselectivity lies in the relative reactivity of the C4-chloro and C7-fluoro positions:

  • The C4-Position (Highly Activated): The chlorine atom at C4 is positioned ortho to the powerful electron-withdrawing nitro group at C3.[1] This proximity allows for highly effective stabilization of the negative charge in the Meisenheimer complex intermediate that forms during an SNAr reaction. This stabilization significantly lowers the activation energy for nucleophilic attack at C4, making it the most reactive site for substitution.[1][6]

  • The C7-Position (Less Activated): The fluorine atom at C7 is also influenced by the nitro group, but the effect is transmitted through the aromatic system and is considerably weaker. While fluorine is typically a better leaving group than chlorine in many SNAr reactions, the electronic activation at the C4 position is the dominant factor in this specific molecule.[1][7] Therefore, displacing the C7-fluoro group requires significantly harsher reaction conditions and will generally not occur while the C4-chloro group is present.

  • The C3-Nitro Group: Beyond its role as a powerful activating group, the nitro moiety is itself a functional handle. It can be readily reduced to a primary amine, which opens a secondary pathway for a diverse range of functionalizations, including amidation, alkylation, and reductive amination.[2]

G cluster_0 Reactivity Profile of 4-Chloro-7-fluoro-3-nitroquinoline Mol 4-Chloro-7-fluoro-3-nitroquinoline C4 C4-Chloro (Primary Site) Mol->C4  Highly Activated  (SNAr) C3 C3-Nitro (Secondary Site) Mol->C3  Reducible to Amine  (Functional Group Interconversion) C7 C7-Fluoro (Tertiary Site) Mol->C7  Less Activated  (Requires Harsh Conditions) G start Start: 4-chloro-7-fluoro-3-nitroquinoline reagents Add: 1. Amine (1.1 eq) 2. Base (2.0 eq) 3. Solvent (DMF) start->reagents heat Heat: 80-120 °C reagents->heat monitor Monitor: TLC or LC-MS heat->monitor monitor->heat Incomplete workup Workup: 1. Cool to RT 2. Precipitate in H₂O 3. Filter monitor->workup Complete purify Purify: Column Chromatography or Recrystallization workup->purify product Product: 4-amino-7-fluoro-3-nitroquinoline purify->product G cluster_pathway C3-Position Functionalization Pathway cluster_options Derivatization Options Start 4-Substituted-3-nitroquinoline Reduction Step 1: Nitro Reduction (SnCl₂/HCl, EtOH) Start->Reduction Intermediate 3-Aminoquinoline Intermediate Reduction->Intermediate Functionalization Step 2: Further Derivatization Intermediate->Functionalization Acylation Acylation Functionalization->Acylation Alkylation Alkylation Functionalization->Alkylation ReductiveAmination Reductive Amination Functionalization->ReductiveAmination

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-fluoro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide provides drug development professionals and synthetic chemists with mechanistic insights, optimized protocols, and actionable solutions for overcoming yield-limiting bottlenecks in the synthesis of the 4-chloro-7-fluoro-3-nitroquinoline scaffold.

Synthetic Pathway Visualization

The traditional multi-step synthesis often suffers from thermal degradation and sluggish kinetics. Below is the optimized mechanistic workflow leveraging catalytic activation to improve overall yield.

Workflow Step1 3-Fluoroaniline + EMME Condensation Step2 Anilinomethylene Malonate Intermediate Step1->Step2 120°C, -EtOH Step3 7-Fluoro-4-quinolone Cyclization (Eaton's Reagent) Step2->Step3 70°C, Acid Catalysis Step4 7-Fluoro-3-nitro-4-quinolone Nitration (HNO3/H2SO4) Step3->Step4 0-5°C, Electrophilic Substitution Step5 4-Chloro-7-fluoro-3-nitroquinoline Chlorination (POCl3 + DMF) Step4->Step5 Reflux, Vilsmeier Activation

Figure 1: Optimized synthetic workflow for 4-chloro-7-fluoro-3-nitroquinoline.

Troubleshooting & FAQs

Q1: We are experiencing severe tarring and low yields (<40%) during the Gould-Jacobs cyclization of the anilinomethylene malonate intermediate. How can we improve this? Causality & Solution: The traditional Gould-Jacobs reaction relies on extreme thermal energy (e.g., refluxing Dowtherm A or diphenyl ether at >250°C) to overcome the high activation barrier of the 6π-electrocyclization[1],[2]. This prolonged thermal stress inevitably leads to substrate decomposition and polymerization (tarring)[2]. Actionable Fix: Transition from purely thermal cyclization to an acid-catalyzed system. Using Eaton’s reagent (10 wt% P2​O5​ in methanesulfonic acid) lowers the activation energy, allowing cyclization at much milder temperatures (70°C) and boosting yields to >80%[1]. Alternatively, if solvent-free high temperatures are preferred, utilizing microwave irradiation at 300°C drastically reduces the reaction time from hours to ~5 minutes, minimizing the kinetic window for degradation side-reactions[3].

Q2: During the nitration of 7-fluoro-4-quinolone, we observe multiple spots on TLC, including over-oxidized degradation products. What is the optimal mechanistic approach? Causality & Solution: The quinolone core is highly activated at the 3-position due to the electron-donating effect of the tautomeric 4-hydroxy group. However, aggressive nitrating mixtures (fuming HNO3​ at elevated temperatures) will cause oxidative cleavage of the heterocyclic ring. Actionable Fix: Utilize a strictly temperature-controlled standard nitrating mixture (conc. HNO3​ in conc. H2​SO4​ ). The sulfuric acid acts not only as a catalyst to generate the active nitronium ion ( NO2+​ ) but also protonates the quinolone nitrogen. This protonation directs the electrophilic aromatic substitution specifically to the C-3 position while protecting the ring from oxidative degradation. Maintain the internal temperature strictly between 0°C and 5°C.

Q3: The final chlorination step using POCl3​ is sluggish, often stalling at 60% conversion, and prolonged heating degrades the nitro group. How do we drive this to completion? Causality & Solution: The conversion of 7-fluoro-3-nitro-4-quinolone to 4-chloro-7-fluoro-3-nitroquinoline via neat Phosphorus oxychloride ( POCl3​ ) relies on the nucleophilic attack of the tautomeric 4-hydroxyl oxygen onto the phosphorus. The strongly electron-withdrawing 3-nitro group severely reduces the nucleophilicity of this oxygen, stalling the intermediate formation. Actionable Fix: Implement Vilsmeier-Haack conditions by adding a catalytic amount of N,N-Dimethylformamide (DMF) [4],[5]. DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier intermediate (chloromethylene-N,N-dimethylammonium chloride). This intermediate rapidly activates the 4-hydroxyl group, transforming it into an excellent leaving group and accelerating the chloride substitution. This reduces the required reflux time from >12 hours to 1–2 hours, preserving the integrity of the nitro group.

Quantitative Yield Comparison

Implementing the mechanistic fixes described above yields significant improvements across all three major synthetic phases.

Synthesis StepTraditional ConditionsTraditional YieldOptimized ConditionsOptimized Yield
1. Cyclization Dowtherm A, 250°C, 12-20h35 – 45%Eaton's Reagent, 70°C, 2h82 – 88%
2. Nitration HNO3​ / H2​SO4​ , Ambient Temp50 – 60% HNO3​ / H2​SO4​ , 0–5°C, 1h85 – 90%
3. Chlorination Neat POCl3​ , Reflux, 16h55 – 65% POCl3​
  • Cat. DMF, Reflux, 2h
88 – 95%
Overall Yield -~13% -~70%

Standard Operating Procedure (SOP): Optimized Route

This protocol is designed as a self-validating system; do not proceed to the next step unless the physical validation checks are met.

Phase 1: Eaton's Reagent-Catalyzed Gould-Jacobs Cyclization
  • Condensation: React 3-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.05 eq) at 120°C for 2 hours. Remove the ethanol byproduct via short-path distillation.

  • Cyclization: Cool the resulting anilinomethylene malonate to room temperature. Slowly dissolve the intermediate in Eaton’s reagent (10 wt% P2​O5​ in MeSO3​H , 5 mL/g of substrate).

  • Heating: Heat the reaction mixture to 70°C for 2 hours.

    • Self-Validation Check: The mixture will transition from a thick suspension to a homogenous, slightly darkened solution. Confirm complete consumption of the starting material via TLC (Eluent: 1:1 EtOAc/Hexane).

  • Workup & Decarboxylation: Quench by pouring the mixture over crushed ice. Neutralize with 10% aqueous NaOH to precipitate the intermediate ester. Hydrolyze and decarboxylate the ester by refluxing in 10% NaOH for 4 hours, followed by acidification with HCl to pH 4 to precipitate pure 7-fluoro-4-quinolone . Filter and dry under vacuum.

Phase 2: Regioselective Nitration
  • Preparation: Suspend 7-fluoro-4-quinolone (1.0 eq) in concentrated H2​SO4​ (4 mL/g) and cool the flask to 0°C using an ice-salt bath.

  • Addition: Add a stoichiometric amount of concentrated HNO3​ (1.1 eq) dropwise over 30 minutes.

    • Critical Control: Maintain the internal temperature strictly below 5°C to prevent ring oxidation.

  • Reaction: Stir the mixture for 1 hour at 0–5°C.

  • Workup: Pour the mixture onto vigorously stirred crushed ice.

    • Self-Validation Check: A bright yellow precipitate will immediately form. Filter the solid (7-fluoro-3-nitro-4-quinolone ), wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.

Phase 3: Vilsmeier-Activated Chlorination
  • Activation: Suspend the dried 7-fluoro-3-nitro-4-quinolone (1.0 eq) in neat POCl3​ (5 volumes). Add a catalytic amount of anhydrous DMF (0.1 eq).

  • Reflux: Heat the mixture to reflux (approx. 105°C) for 1.5 to 2 hours.

    • Self-Validation Check: The yellow suspension will rapidly dissolve into a clear, dark amber solution as the Vilsmeier intermediate drives the chlorination to completion.

  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Carefully quench the thick residue with ice water (highly exothermic) and extract with Dichloromethane (DCM).

  • Purification: Wash the organic layer with saturated NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate to yield 4-chloro-7-fluoro-3-nitroquinoline as a pale yellow solid.

References

  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis". BenchChem.
  • Li, Jianfeng et al. "New Synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide". ResearchGate.
  • MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent". MDPI.
  • PMC. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". National Institutes of Health.
  • Li, Jianfeng et al. "new synthesis of n-(4-chloro-3-cyano-7-ethoxyquinolin- 6-yl)acetamide". Clockss.

Sources

column chromatography purification techniques for 4-chloro-7-fluoro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Chloro-7-fluoro-3-nitroquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in isolating highly functionalized, reactive quinoline derivatives. 4-Chloro-7-fluoro-3-nitroquinoline (CAS: 1027209-77-3) is a critical electrophilic building block in medicinal chemistry, particularly utilized in the synthesis of kinase inhibitors such as 1[1].

However, its unique electronic properties make it highly susceptible to on-column degradation, solvolysis, and poor resolution if standard purification protocols are blindly applied. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity isolation via silica gel column chromatography.

Section 1: Physicochemical & Chromatographic Parameters

Understanding the molecule's electronic environment is the first step in successful purification. The strongly electron-withdrawing nitro group at the C-3 position, combined with the inductive effect of the C-7 fluorine, significantly depletes electron density from the quinoline core, making the C-4 position highly reactive[2].

Table 1: Quantitative Data & Chromatographic Implications

ParameterValue / CharacteristicChromatographic Implication
CAS Number 1027209-77-3Unique identifier for sourcing and literature cross-referencing[3].
Molecular Weight 226.59 g/mol Elutes predictably within standard small-molecule mass ranges.
C-4 Electrophilicity Extremely HighHighly prone to Nucleophilic Aromatic Substitution (SNAr)[2].
UV Absorbance Highly UV Active (~254 nm)Easily monitored via TLC UV lamps or automated flash chromatography detectors.
Typical Rf Value ~0.35 (80:20 Hexane:EtOAc)Optimal retention factor for gradient elution on normal-phase silica.

Section 2: Self-Validating Purification Protocol

This detailed, step-by-step methodology is designed as a self-validating system: each step contains a built-in check to ensure causality and prevent downstream failure during 4[4].

Step 1: Mobile Phase Selection & Preparation

  • Action: Prepare a strictly non-nucleophilic binary solvent system of Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc).

  • Causality: The C-4 chlorine is highly susceptible to SNAr due to the adjacent C-3 nitro group[2]. Using nucleophilic solvents like methanol or ethanol can lead to on-column solvolysis, irreversibly converting your target into a 4-alkoxy derivative.

  • Validation Check: Run a 2D TLC. Spot the crude mixture, develop in 80:20 Hexane:EtOAc, dry the plate completely, rotate it 90 degrees, and develop it again. A single spot perfectly on the diagonal confirms the compound is chemically stable in this solvent system.

Step 2: Dry Loading the Sample

  • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (mass equal to 2-3x the crude mass). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: 4-Chloro-7-fluoro-3-nitroquinoline exhibits poor solubility in 100% hexane. Liquid loading in DCM would disrupt the initial non-polar band, causing peak broadening and early elution. Dry loading ensures a tight initial band and maximizes theoretical plates.

  • Validation Check: The silica powder must not clump. Clumping indicates residual DCM or moisture, which will ruin the column's resolution.

Step 3: Column Packing and Elution

  • Action: Slurry-pack a column with silica gel (60-120 mesh for gravity, 230-400 mesh for flash) using 100% Hexane[4]. Load the dry powder evenly on top. Elute using a step gradient: 100% Hexane → 95:5 → 90:10 → 85:15 → 80:20 Hexane:EtOAc.

  • Causality: The step gradient gently increases polarity, allowing non-polar impurities (like unreacted starting materials) to elute first. The target compound typically elutes around 15-20% EtOAc.

  • Validation Check: Monitor fractions via TLC at 254 nm. The target compound will appear as a dark, distinct spot quenching the green fluorescence of the TLC plate.

Section 4: Workflows & Mechanistic Diagrams

The following diagrams illustrate the logical progression of the purification workflow and the chemical rationale behind avoiding specific solvent classes.

Workflow Start Crude Reaction Mixture (4-Cl-7-F-3-NO2-Quinoline) DryLoad Dry Loading (Dissolve in DCM + Silica -> Evaporate) Start->DryLoad Column Silica Gel Column (Hexane/EtOAc Gradient) DryLoad->Column Elution Fraction Collection (Monitor at 254 nm UV) Column->Elution Correct Solvents Degradation Nucleophilic Attack (Avoid MeOH/Amines) Column->Degradation Nucleophilic Solvents Pure Pure Target Compound Elution->Pure

Caption: Workflow for 4-chloro-7-fluoro-3-nitroquinoline purification and degradation avoidance.

SNAr_Mechanism Substrate 4-Chloro-7-fluoro- 3-nitroquinoline Intermediate Meisenheimer Complex (Stabilized by 3-NO2) Substrate->Intermediate Attack at C-4 Nucleophile Nucleophile (e.g., MeOH, R-NH2) Nucleophile->Intermediate Product 4-Substituted-7-fluoro- 3-nitroquinoline Intermediate->Product Loss of Cl-

Caption: Mechanism of SNAr at the highly electrophilic C-4 position of the quinoline ring.

Section 5: Troubleshooting Guides & FAQs

Q: My compound is streaking heavily on the silica column, resulting in poor recovery. How do I fix this? A: Streaking of quinolines is often caused by secondary interactions between the basic quinoline nitrogen and the acidic silanol groups on the silica gel[5]. However, because 4-chloro-7-fluoro-3-nitroquinoline is highly electron-deficient, its basicity is significantly reduced. If streaking occurs, it is likely due to moisture in the silica or column overloading. Fix: Ensure your silica and solvents are strictly anhydrous. Do not add basic modifiers like triethylamine (TEA) or ammonium hydroxide[5]. While TEA is a common 5[5], the C-4 position of your specific compound is highly electrophilic; aliphatic amines will trigger an SNAr reaction directly on the column, destroying your product[2].

Q: I am observing a secondary peak that co-elutes closely with my product. Mass spec shows a mass difference of -19 Da. What is it? A: A mass loss of 19 Da typically corresponds to a des-fluoro impurity originating from the starting material. The 7-fluoro group is less reactive than the 4-chloro group, but isomeric or des-halogenated impurities often co-elute due to similar polarities. Fix: Switch to a different solvent selectivity. Try a Toluene/Acetone gradient. The pi-pi stacking interactions between toluene and the nitroquinoline core can provide the orthogonal selectivity needed to separate closely related halogenated isomers.

Q: Can I use Reversed-Phase Liquid Chromatography (RPLC) for this purification? A: Yes, but with extreme caution. RPLC utilizes water and acetonitrile/methanol[6]. The presence of water and nucleophilic solvents at elevated temperatures or altered pH can hydrolyze the 4-chloro group to a 4-hydroxyquinolone derivative. If high-throughput RPLC is necessary, use a slightly acidic mobile phase (e.g., 0.1% Formic Acid in Acetonitrile/Water) to protonate the leaving group and run the separation rapidly at room temperature, followed by immediate lyophilization.

Sources

Validation & Comparative

Elemental Analysis Comparison Guide for 4-Chloro-7-fluoro-3-nitroquinoline Batches: Overcoming Halogen Interferences

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 4-chloro-7-fluoro-3-nitroquinoline ( C9​H4​ClFN2​O2​ ) serves as a critical electrophilic building block in the synthesis of pyrazino[2,3-c]quinoline-2-one scaffolds—potent inhibitors targeting mTOR and DNA-PK pathways in oncology. Validating the elemental purity of different synthetic batches is essential, as incomplete halogenation directly compromises downstream cross-coupling reactions.

However, the high mass fraction of halogens (15.64% Chlorine, 8.38% Fluorine) in this compound creates severe analytical artifacts in standard Dumas combustion analysis. This guide objectively compares standard CHN analysis against halogen-scrubbed CHN and orthogonal Ion Chromatography (IC), providing researchers with self-validating protocols to accurately determine batch purity.

The Analytical Challenge: Causality of Halogen Interference

Standard CHN elemental analyzers operate by flash-combusting organic samples at 1000°C in an oxygen-rich environment. While effective for simple hydrocarbons, introducing 4-chloro-7-fluoro-3-nitroquinoline into this system triggers a cascade of chemical interferences:

  • Fluorine Aggression & Quartz Degradation: At 1000°C, fluorine forms highly corrosive hydrogen fluoride (HF). HF attacks the quartz ( SiO2​ ) combustion tube, releasing extraneous oxygen and forming volatile silicon tetrafluoride ( SiF4​ ) .

  • Catalyst Poisoning: Both SiF4​ and hydrogen chloride (HCl) gas carry over into the copper reduction column. These acidic gases poison the copper catalyst, preventing the complete reduction of NOx​ to N2​ .

  • Detector Skew: Un-trapped halogen gases alter the thermal conductivity of the helium carrier gas. Because they often co-elute with CO2​ or N2​ in the gas chromatography column, the Thermal Conductivity Detector (TCD) registers artificially inflated Carbon and Nitrogen values.

To mitigate this, the combustion zone must be modified with specific halogen-trapping reagents, such as Silver Tungstate on Magnesium Oxide ( Ag2​WO4​/MgO ), which permanently sequesters halogens as non-volatile silver halides ( AgCl ) and magnesium fluoride ( MgF2​ ).

HalogenScrubbing Sample 4-chloro-7-fluoro- 3-nitroquinoline Combustion Flash Combustion (1000°C, O2) Sample->Combustion RawGases CO2, H2O, NOx + HF, HCl, SiF4 Combustion->RawGases Oxidation Scrubber Halogen Scrubber (Ag2WO4/MgO) RawGases->Scrubber Interferences CleanGases CO2, H2O, NOx (Halogens Trapped) Scrubber->CleanGases AgCl / MgF2 Retained Reduction Cu Reduction (650°C) CleanGases->Reduction Detection TCD Detection (C, H, N) Reduction->Detection N2, CO2, H2O

Fig 1: Halogen-scrubbed CHN analysis workflow for highly fluorinated quinoline derivatives.

Comparison of Analytical Methodologies

To accurately profile 4-chloro-7-fluoro-3-nitroquinoline, laboratories must choose between modified combustion or ion-specific techniques.

MethodologyMechanismHalogen HandlingAccuracy for QuinolinesBest Use Case
Standard CHN (Dumas) Unmodified flash combustion at 1000°C.None. Halogens pass to the detector.Poor (False positives for C and N).Non-halogenated organics only.
Halogen-Scrubbed CHN Combustion over Ag2​WO4​/MgO and Silver Vanadate.Halogens trapped as solid precipitates in the furnace.Excellent ( ±0.3% of theoretical CHN).Routine batch purity screening.
Schöniger Flask + IC Flask combustion followed by Ion Chromatography .Halogens converted to F− and Cl− , separated by anion-exchange.Excellent (Direct Cl/F quantification).Verifying specific defluorination impurities.

Self-Validating Experimental Protocols

Protocol A: Halogen-Scrubbed CHN Analysis

Objective: Determine Carbon, Hydrogen, and Nitrogen mass fractions without halogen interference.

  • Combustion Tube Preparation: Pack a quartz combustion tube with chromium oxide (oxidation catalyst) and a 50 mm layer of Ag2​WO4​/MgO to act as the primary halogen scrubber.

  • Sample Weighing: Using an ultra-microbalance, weigh precisely 1.500–2.000 mg of the quinoline batch into a lightweight tin capsule.

  • System Validation (The Self-Validating Step): Before running the unknown batches, combust a highly fluorinated reference standard (e.g., 4-fluorobenzoic acid). Causality Check: If the carbon readout of the standard exceeds theoretical values by >0.3%, the Ag2​WO4​ scrubber capacity is exhausted (failing to trap HF) and the tube must be repacked.

  • Analysis: Drop the sample into the 1000°C combustion zone under a dynamic O2​ atmosphere. Pass the resulting gases through a copper reduction tube at 650°C, separate via gas chromatography, and quantify via TCD.

Protocol B: Halogen Quantification via Oxygen Flask & Ion Chromatography (IC)

Objective: Directly quantify Chlorine and Fluorine to detect partial halogenation.

  • Combustion: Combust 5.0 mg of the sample in a Schöniger oxygen flask containing 10 mL of an absorption solution ( 0.01MNaOH with 3 drops of 30%H2​O2​ ).

  • Absorption: Invert and allow 30 minutes for the complete absorption of HCl and HF gases into the basic solution, converting them to Cl− and F− ions.

  • System Validation (The Self-Validating Step): Perform a spike-recovery test by injecting a known concentration of NaF and NaCl into a blank sample matrix. Causality Check: Recoveries must fall between 98–102%. A lower recovery indicates matrix suppression or incomplete combustion, requiring a smaller sample mass.

  • IC Analysis: Inject the solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column and a suppressed conductivity detector.

Batch Comparison Data

The following table demonstrates the critical difference between analytical methods when evaluating three different synthetic batches of 4-chloro-7-fluoro-3-nitroquinoline (Theoretical Mass: 226.59 g/mol ) .

Note: Theoretical values are C: 47.71%, H: 1.78%, N: 12.36%, Cl: 15.64%, F: 8.38% .

Batch IDAnalytical Method Used% Carbon% Hydrogen% Nitrogen% Chlorine% FluorineBatch Disposition
Batch 1 Halogen-Scrubbed CHN + IC47.651.8012.3115.588.32PASS : Matches theoretical composition within ±0.3% .
Batch 2 Halogen-Scrubbed CHN + IC48.101.9512.1015.207.15 FAIL : Low fluorine indicates a defluorinated impurity profile.
Batch 1 Standard CHN (Unscrubbed)51.20 2.1513.05 N/AN/AFALSE FAIL : Unscrubbed halogens inflated C and N readouts.

Data Insight: When Batch 1 was analyzed using standard Dumas combustion, the un-trapped SiF4​ and HCl gases skewed the TCD readings, inflating Carbon by over 3.4% and Nitrogen by 0.69%. Only the Halogen-Scrubbed method provided an accurate representation of the molecule's true purity, while IC successfully identified the defluorination issue in Batch 2.

References

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers Journal of Analytical Chemistry / ResearchGate URL:[Link]

  • CHN Analysis & Halogen/Sulfur Testing Methodologies Robertson Microlit Laboratories URL:[Link]

  • Highly Selective, Potent, and Oral mTOR Inhibitor for Treatment of Cancer as Autophagy Inducer Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

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